(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
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Overview
Description
(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol is a complex organic compound that belongs to the class of dibenzocycloheptenes This compound is characterized by its unique structure, which includes a bromopropylidene group attached to a dibenzocycloheptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzocycloheptene core, followed by the introduction of the bromopropylidene group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. The final step involves the addition of a hydroxyl group to the structure, which can be achieved through various oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromopropylidene group can be reduced to form a propyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding interactions and molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-Chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
- (5E)-5-(3-Iodopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
- (5E)-5-(3-Methylpropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
Uniqueness
The presence of the bromine atom in (5E)-5-(3-Bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol imparts unique reactivity compared to its chloro, iodo, and methyl analogs. Bromine is a better leaving group than chlorine and iodine, making the compound more reactive in substitution reactions. Additionally, the size and electronegativity of bromine influence the compound’s overall chemical behavior and interactions with biological targets.
Properties
CAS No. |
156458-95-6 |
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Molecular Formula |
C18H17BrO |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
(2E)-2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol |
InChI |
InChI=1S/C18H17BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10,18,20H,5,11-12H2/b15-10+ |
InChI Key |
KNGHLHQCMDBTQE-XNTDXEJSSA-N |
Isomeric SMILES |
C1C(C2=CC=CC=C2/C(=C/CCBr)/C3=CC=CC=C31)O |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C31)O |
Origin of Product |
United States |
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